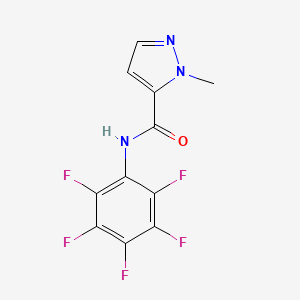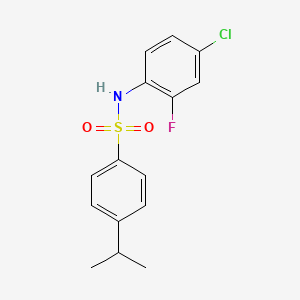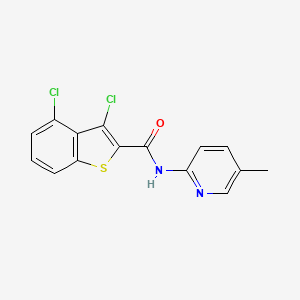![molecular formula C17H18ClF2NO3S B10975035 4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)
4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a chlorinated phenyl ring, and a difluoromethoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps of organic reactions. One common method includes the reaction of 3-chloro-4-(difluoromethoxy)aniline with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The presence of the sulfonamide group allows for potential oxidation and reduction reactions under specific conditions.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonamide group allows for strong interactions with protein active sites, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (3-chloro-4-(difluoromethoxy)pyridin-2-yl)methylcarbamate
Uniqueness
4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both difluoromethoxy and sulfonamide groups makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18ClF2NO3S |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18ClF2NO3S/c1-17(2,3)11-4-7-13(8-5-11)25(22,23)21-12-6-9-15(14(18)10-12)24-16(19)20/h4-10,16,21H,1-3H3 |
InChI Key |
SXOUICUVNHQBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974954.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10974975.png)
![4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10974980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974999.png)

![4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10975010.png)
![2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10975016.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)
![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10975033.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)


